Benztropine

Muscarinic receptor pharmacology Anticholinergic potency M1 receptor binding

Benztropine (mesylate) is a high-affinity muscarinic antagonist with sub-nanomolar M1 affinity (Ki 0.59 nM) and functionally relevant DAT inhibition (IC50 118 nM). Unlike trihexyphenidyl, its lower CNS stimulation profile makes it the preferred anticholinergic for geriatric parkinsonism. Its prolonged half-life (12–24 h) enables less frequent dosing vs diphenhydramine. As a unique DAT probe with binding distinct from cocaine, it is essential for abuse-liability research. Choose benztropine for muscarinic reference studies, DAT structure-function assays, and geriatric-focused procurement.

Molecular Formula C21H25NO
Molecular Weight 307.4 g/mol
Cat. No. B127874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenztropine
SynonymsApo Benztropine
Apo-Benztropine
Bensylate
Benzatropine
Benzatropine Mesylate
Benzatropine Methanesulfonate
Benzatropine Methanesulfonate, Hydrobromide
Benzatropine Methanesulfonate, Hydrobromide, (endo)-Isomer
Benzatropine Methanesulfonate, Hydrochloride, (endo)-Isomer
Benztropine
Benztropine Mesylate
Cogentin
Cogentinol
Hydrobromide Benzatropine Methanesulfonate
Mesylate, Benzatropine
Mesylate, Benztropine
Methanesulfonate, Benzatropine
Methanesulfonate, Hydrobromide Benzatropine
N Methylbenztropine
N-Methylbenztropine
PMS Benztropine
PMS-Benztropine
Molecular FormulaC21H25NO
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H25NO/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20?
InChIKeyGIJXKZJWITVLHI-YOFSQIOKSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility81 mg/ml
In water, 24.9 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Benztropine Scientific Sourcing Guide: Pharmacological Profile and Procurement Considerations


Benztropine is a synthetic muscarinic receptor antagonist (anticholinergic) with a structural resemblance to diphenhydramine and atropine, classified as an antiparkinsonian agent and dopamine transporter (DAT) inhibitor [1]. It is FDA-approved as adjunctive therapy for all forms of parkinsonism and for controlling drug-induced extrapyramidal disorders (excluding tardive dyskinesia) [2]. Benztropine's primary mechanism involves competitive antagonism of acetylcholine at central muscarinic receptors, predominantly the M1 subtype, with additional dopamine uptake inhibition contributing to its therapeutic profile [3].

Why Benztropine Cannot Be Simply Substituted: Key Pharmacological Distinctions from In-Class Alternatives


Anticholinergic antiparkinsonian agents within the same therapeutic class exhibit substantial variations in receptor subtype selectivity, DAT inhibition capacity, CNS stimulation profiles, and duration of action, which directly impact clinical utility and tolerability across different patient populations [1]. Benztropine demonstrates a unique combination of sub-nanomolar M1 muscarinic affinity, functionally relevant DAT inhibition, and a lower CNS stimulation profile relative to trihexyphenidyl, making it the preferred agent for geriatric patients [2]. Additionally, its extended duration of action permits less frequent dosing compared to diphenhydramine [3]. These quantitative and qualitative differences preclude simple generic substitution among anticholinergic agents for scientific and clinical applications.

Benztropine Product-Specific Quantitative Differentiation Evidence


Benztropine Demonstrates Sub-Nanomolar M1 Muscarinic Affinity Comparable to Highest Potency Antimuscarinics

In a direct head-to-head comparison of 24 compounds at five cloned human muscarinic receptor subtypes expressed in CHO cells, benztropine demonstrated the highest affinity among all antimuscarinic compounds tested, exceeded only by the non-selective radioligand QNB. Equilibrium dissociation constants were obtained from competitive radioligand binding studies with [3H]quinuclidinyl benzilate [1].

Muscarinic receptor pharmacology Anticholinergic potency M1 receptor binding

Benztropine DAT Recognition Mechanism Differs Fundamentally from Cocaine and Classical Uptake Inhibitors

A single conservative amino acid substitution (D79E) in the DAT transmembrane 1 domain substantially altered dopamine uptake inhibition potency for benztropine and its analogs, while leaving values indistinguishable from wild-type DAT for cocaine, methylphenidate, and mazindol. This molecular distinction demonstrates that benztropine's DAT recognition requirements differ fundamentally from those of all other classical DAT inhibitors [1].

Dopamine transporter DAT inhibitor pharmacology Cocaine analog differentiation

Benztropine Exhibits Lower CNS Stimulation Than Trihexyphenidyl, Establishing Geriatric Preference

Clinical pharmacological characterization indicates that benztropine produces a lower level of central nervous system stimulation compared to trihexyphenidyl. This differential CNS stimulation profile has established benztropine as the preferred anticholinergic drug for geriatric patients, who are particularly vulnerable to adverse CNS effects from anticholinergic agents [1].

Geriatric pharmacology CNS stimulation Anticholinergic tolerability

Benztropine Offers Prolonged Duration of Action with Less Frequent Dosing Than Diphenhydramine

Due to its prolonged duration of action, benztropine requires less frequent dosing than diphenhydramine for the management of drug-induced extrapyramidal symptoms and acute dystonic reactions [1]. Benztropine exhibits an elimination half-life of approximately 12-24 hours, supporting once or twice daily dosing regimens compared to the more frequent administration required for diphenhydramine [2].

Pharmacokinetics Dosing frequency Extrapyramidal symptoms

Benztropine Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Muscarinic Receptor Pharmacology: High-Affinity Reference Standard for Antimuscarinic Binding Studies

Benztropine serves as a high-affinity antimuscarinic reference compound with broad binding across human muscarinic receptor subtypes. In competitive radioligand binding studies using cloned human muscarinic receptors expressed in CHO cells, benztropine demonstrated the highest affinity among antimuscarinic compounds tested, exceeded only by the non-selective radioligand QNB [1]. This makes benztropine valuable as a comparator for characterizing novel muscarinic ligands, particularly where high potency without pronounced subtype selectivity is required—in contrast to biperiden, which exhibits m1 subtype selectivity among antiparkinson drugs [1].

DAT Inhibitor Mechanism Studies: Distinguishing Atypical from Classical Uptake Inhibitors

Benztropine provides a unique molecular probe for investigating DAT inhibitor binding mechanisms distinct from cocaine. Using DAT D79E mutant assays, benztropine's dopamine uptake inhibition potency is substantially altered by this single conservative substitution, whereas cocaine, methylphenidate, and mazindol show values indistinguishable from wild-type DAT [2]. This differential recognition profile makes benztropine an essential tool for structure-function studies of DAT inhibitor mechanisms, rational design of therapeutic agents for cocaine abuse, and characterizing compounds with low abuse liability despite DAT inhibition [2].

Geriatric Parkinsonism Management: Lower CNS Stimulation Alternative to Trihexyphenidyl

For clinical applications in geriatric populations requiring anticholinergic therapy for parkinsonism or drug-induced extrapyramidal symptoms, benztropine offers a lower CNS stimulation profile compared to trihexyphenidyl, establishing it as the preferred drug for elderly patients [3]. Trihexyphenidyl's higher CNS stimulation manifests as restlessness, agitation, confusion, delirium, and hallucination—effects to which older adults are especially sensitive [3]. This differential tolerability profile directly impacts formulary selection and procurement decisions for geriatric care settings.

Extended-Duration Anticholinergic Coverage: Reduced Dosing Frequency Compared to Diphenhydramine

Benztropine's prolonged duration of action (elimination half-life 12-24 hours) enables less frequent dosing regimens compared to diphenhydramine for managing acute dystonic reactions and drug-induced extrapyramidal symptoms [4][5]. Diphenhydramine requires more frequent administration and may produce greater sedation, making benztropine advantageous in scenarios requiring sustained anticholinergic coverage with reduced dosing burden [4]. This pharmacokinetic differentiation is particularly relevant for procurement in settings where patient adherence and consistent therapeutic coverage are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benztropine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.